molecular formula C21H24O2 B3337454 1,3-Dimesityl-1,3-propanedione CAS No. 6477-29-8

1,3-Dimesityl-1,3-propanedione

Cat. No.: B3337454
CAS No.: 6477-29-8
M. Wt: 308.4 g/mol
InChI Key: LLHVNYNCXKORFA-UHFFFAOYSA-N
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Description

1,3-Dimesityl-1,3-propanedione is an organic compound with the molecular formula C21H24O2. It is characterized by the presence of two mesityl groups attached to a central propanedione moiety.

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor .

Preparation Methods

The synthesis of 1,3-Dimesityl-1,3-propanedione typically involves the reaction of mesityl chloride with sodium ethoxide, followed by the addition of acetylacetone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

1,3-Dimesityl-1,3-propanedione undergoes various chemical reactions, including:

Scientific Research Applications

1,3-Dimesityl-1,3-propanedione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimesityl-1,3-propanedione involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, influencing various biochemical processes. Its unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1,3-Dimesityl-1,3-propanedione can be compared with other similar compounds such as:

    1,3-Diphenyl-1,3-propanedione: Similar in structure but with phenyl groups instead of mesityl groups.

    1,3-Di(2,4,6-trimethylphenyl)-1,3-propanedione: Another variant with different substituents on the aromatic rings.

    1,3-Dibenzyl-1,3-propanedione: Features benzyl groups instead of mesityl groups.

The uniqueness of this compound lies in its mesityl groups, which provide steric hindrance and influence its reactivity and stability.

Properties

IUPAC Name

1,3-bis(2,4,6-trimethylphenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O2/c1-12-7-14(3)20(15(4)8-12)18(22)11-19(23)21-16(5)9-13(2)10-17(21)6/h7-10H,11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHVNYNCXKORFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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